1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. This step forms the BOC-protected piperidine intermediate.
Introduction of the Methylpiperazine Moiety: The BOC-protected piperidine intermediate is then reacted with 4-methylpiperazine under appropriate conditions to introduce the methylpiperazine moiety.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 3-position of the piperidine ring. This can be achieved through various carboxylation methods, such as using carbon dioxide or carboxylating reagents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the piperidine nitrogen or the methylpiperazine moiety, depending on the reagents and conditions used.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4), or oxidized to other functional groups using appropriate oxidizing agents.
Common reagents and conditions used in these reactions include acids, bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including peptides and heterocycles.
Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary depending on the specific biological system being studied. The presence of the BOC protecting group can also influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
1-[(tert-Butoxy)carbonyl]piperidine-4-carboxylic acid: Similar in structure but lacks the methylpiperazine moiety.
1-[(tert-Butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid: Contains a pyrrolidine ring instead of a piperidine ring.
1-[(tert-Butoxy)carbonyl]piperidine-4-yl)azetidine-3-carboxylic acid: Features an azetidine ring in place of the piperidine ring.
The uniqueness of this compound lies in its combination of the BOC-protected piperidine ring and the methylpiperazine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H29N3O4 |
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Molecular Weight |
327.42 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C16H29N3O4/c1-16(2,3)23-15(22)19-10-12(14(20)21)9-13(11-19)18-7-5-17(4)6-8-18/h12-13H,5-11H2,1-4H3,(H,20,21) |
InChI Key |
VVWDHXQYWKHHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N2CCN(CC2)C)C(=O)O |
Origin of Product |
United States |
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